molecular formula C22H22N2O5S B6035139 N~1~-(3,4-dimethoxyphenyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,4-dimethoxyphenyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6035139
M. Wt: 426.5 g/mol
InChI Key: KEKZYNLHUHYIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N-phenyl-N-(phenylsulfonyl)glycinamide, commonly known as NPDG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of NPDG is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This results in an increase in inhibitory neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
NPDG has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory activity. NPDG has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, indicating its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of NPDG is its high yield and purity in synthesis. It is also relatively stable and has a long shelf life. However, one of the limitations of NPDG is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of NPDG in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NPDG can also be further studied for its potential use in pain management and as an anti-inflammatory agent. Additionally, the development of novel derivatives of NPDG can lead to the discovery of new compounds with enhanced activity and fewer limitations.
Conclusion:
In conclusion, NPDG is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on NPDG can lead to the development of novel compounds with enhanced activity and fewer limitations, making it a promising candidate for future research.

Synthesis Methods

The synthesis of NPDG involves the reaction of 3,4-dimethoxybenzaldehyde with N-phenylglycine in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with phenylsulfonyl chloride to obtain NPDG in high yield and purity.

Scientific Research Applications

NPDG has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. NPDG has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-20-14-13-17(15-21(20)29-2)23-22(25)16-24(18-9-5-3-6-10-18)30(26,27)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKZYNLHUHYIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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